molecular formula C25H30N4O B5177956 N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

Número de catálogo B5177956
Peso molecular: 402.5 g/mol
Clave InChI: SAFNVVJFZWPSLX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mecanismo De Acción

N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide exerts its pharmacological effects by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK activity, N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide prevents the activation and proliferation of B-cells, leading to the suppression of B-cell malignancies. Moreover, N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide also inhibits the activation of T-cells by blocking the downstream signaling pathways, such as PI3K and AKT.
Biochemical and Physiological Effects:
N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been shown to have potent inhibitory effects on B-cell and T-cell activation, leading to the suppression of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has shown efficacy in inhibiting tumor growth and reducing the number of cancer cells in animal models. Additionally, N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, leading to the suppression of autoimmune and inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. Moreover, N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has shown good oral bioavailability and low toxicity in preclinical studies, making it a promising candidate for clinical development. However, N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide also has some limitations, including its relatively short half-life and the potential for drug resistance in some patients.

Direcciones Futuras

There are several future directions for N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide research, including clinical trials in various diseases, such as B-cell malignancies, autoimmune disorders, and inflammatory diseases. Moreover, future studies could explore the combination of N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide with other therapeutic agents to enhance its efficacy and overcome potential drug resistance. Additionally, further research could investigate the potential of N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide in other diseases, such as viral infections and neurodegenerative disorders.
In conclusion, N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is a promising small molecule inhibitor with potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Its selective inhibition of BTK and downstream signaling pathways makes it a promising candidate for clinical development. Further research is needed to explore its full potential and overcome potential limitations.

Métodos De Síntesis

N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide can be synthesized using a multi-step process involving the reaction of various chemical reagents, including 2,4,5-trimethylbenzyl chloride, piperidine, and 1H-pyrazole-5-carboxylic acid. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has shown promising results in inhibiting B-cell receptor signaling, which is a critical pathway in the development and progression of B-cell malignancies. Additionally, N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has shown efficacy in inhibiting the activation of T-cells, which play a crucial role in autoimmune disorders and inflammatory diseases.

Propiedades

IUPAC Name

N-[2-[1-[(2,4,5-trimethylphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O/c1-18-15-20(3)22(16-19(18)2)17-28-13-10-23(11-14-28)29-24(9-12-26-29)27-25(30)21-7-5-4-6-8-21/h4-9,12,15-16,23H,10-11,13-14,17H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFNVVJFZWPSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.